molecular formula C12H14Cl2N4S B3018567 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine CAS No. 691397-82-7

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine

Cat. No.: B3018567
CAS No.: 691397-82-7
M. Wt: 317.23
InChI Key: RLRCEHIDOIPZNJ-UHFFFAOYSA-N
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Description

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound containing a 1,2,4-triazole ring. Compounds with 1,2,4-triazole rings are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine typically involves multi-step synthetic routes. One common method starts with the preparation of 3-amino-1,2,4-triazole, which is then functionalized with various substituents to achieve the desired compound . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the phenyl group can be substituted with other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions varying based on the desired transformation.

    Major Products: The products of these reactions depend on the specific reagents and conditions used but can include various substituted triazoles and phenyl derivatives.

Scientific Research Applications

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

Comparison with Similar Compounds

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N4S/c1-2-3-11-16-17-12(18(11)15)19-7-8-4-5-9(13)10(14)6-8/h4-6H,2-3,7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRCEHIDOIPZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N)SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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